(S)-(-)-Nicotine-d4

説明

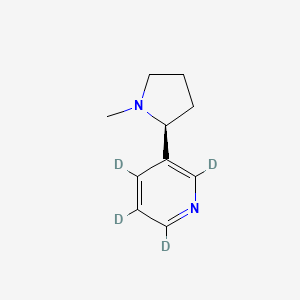

(S)-(-)-Nicotine-d4 is a deuterated form of (S)-(-)-Nicotine, where four hydrogen atoms are replaced with deuterium. This isotopic labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of nicotine. The compound retains the same chemical structure as nicotine but with enhanced stability and distinct mass spectrometric properties due to the presence of deuterium.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-Nicotine-d4 typically involves the deuteration of (S)-(-)-Nicotine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure selective deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and isotopic enrichment are critical parameters, and advanced purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.

化学反応の分析

Types of Reactions: (S)-(-)-Nicotine-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

- **Reduction

Oxidation: The compound can be oxidized to form nicotine N-oxide.

生物活性

(S)-(-)-Nicotine-d4 is a deuterated analog of nicotine, primarily utilized in scientific research to study nicotine's pharmacokinetics and biological effects. This compound retains the biological activity of nicotine while providing unique advantages due to its isotopic labeling, which enhances the precision of biochemical tracking. This article delves into the biological activity of this compound, examining its mechanisms, pharmacokinetics, and implications for research.

Chemical Structure and Properties

This compound has the molecular formula C10H14N2 and a molar mass of approximately 162.23 g/mol. The deuteration involves substituting four hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification allows researchers to trace nicotine's metabolic pathways without interference from naturally occurring hydrogen in biological systems .

This compound functions as an agonist at nicotinic acetylcholine receptors (nAChRs), similar to its non-deuterated counterpart. The activation of nAChRs leads to various physiological responses, including:

- Stimulation of the Central Nervous System (CNS) : Nicotine enhances neurotransmitter release, influencing mood and cognition.

- Increased Heart Rate : Activation of nAChRs in the autonomic nervous system results in cardiovascular effects.

- Addiction Pathways : Nicotine's interaction with nAChRs is central to its addictive properties .

Pharmacokinetics

Research on the pharmacokinetics of this compound indicates that it shares similar absorption and distribution characteristics with regular nicotine. A study involving male Sprague-Dawley rats demonstrated that nicotine was rapidly distributed across various tissues, with significant concentrations found in the kidneys and lungs . The pharmacokinetic profile revealed:

- Bioavailability : Approximately 53% via oral administration.

- Metabolism : Nicotine is metabolized primarily into cotinine, which is then further metabolized into trans-3'-hydroxycotinine (3-OH-cotinine).

- Half-life : The elimination of nicotine follows first-order kinetics, with a shorter half-life compared to its metabolites .

Case Studies and Research Findings

Several studies have utilized this compound to explore its biological effects:

- Neurotransmitter Release : Research has shown that nicotine induces the release of dopamine and other neurotransmitters through nAChR activation, contributing to its addictive potential .

- Cell Proliferation : Nicotine has been linked to cell division and proliferation in various cell types, suggesting a role in tumor progression. This effect is mediated through specific signaling pathways activated by nAChRs .

- MicroRNA Expression : Nicotine influences the expression of microRNAs associated with smoking-related disorders. Changes in miRNA expression can have protective or detrimental effects on health, impacting conditions such as atherosclerosis and Alzheimer's disease .

Comparative Analysis with Other Compounds

The following table compares this compound with structurally or functionally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Nicotine | C10H14N2 | Natural alkaloid from tobacco |

| Cotinine | C10H12N2O | Primary metabolite of nicotine |

| Anabasine | C10H12N2 | Found in tobacco; less potent |

| Nornicotine | C9H12N2 | Degradation product of nicotine |

| Nicotine-d4 | C10H14N2 | Deuterated form for isotopic tracing in research |

This compound stands out due to its isotopic labeling, enabling precise tracking and analysis in research settings, distinguishing it from other compounds that lack such modifications .

特性

IUPAC Name |

2,3,4,6-tetradeuterio-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m0/s1/i2D,4D,6D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICXCGAKADSCV-VJPMMSBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])[C@@H]2CCCN2C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746757 | |

| Record name | 3-[(2S)-1-Methylpyrrolidin-2-yl](~2~H_4_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284685-07-0 | |

| Record name | 3-[(2S)-1-Methylpyrrolidin-2-yl](~2~H_4_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284685-07-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。